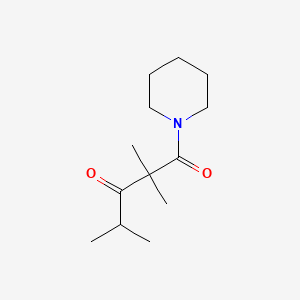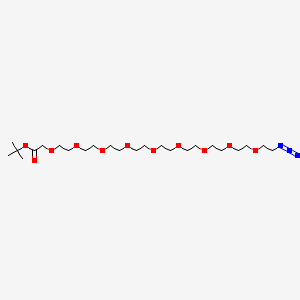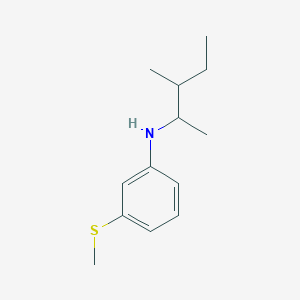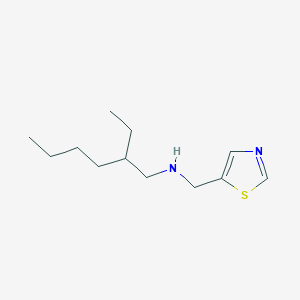
1-(3-Oxo-2,2,4-trimethylvaleryl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Oxo-2,2,4-trimethylvaleryl)piperidine is a chemical compound with the molecular formula C13H23NO2. It is known for its unique structure, which includes a piperidine ring attached to a 3-oxo-2,2,4-trimethylvaleryl group. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and industrial applications .
Preparation Methods
The synthesis of 1-(3-Oxo-2,2,4-trimethylvaleryl)piperidine typically involves the reaction of piperidine with 3-oxo-2,2,4-trimethylvaleryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(3-Oxo-2,2,4-trimethylvaleryl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides under appropriate conditions
Scientific Research Applications
1-(3-Oxo-2,2,4-trimethylvaleryl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of 1-(3-Oxo-2,2,4-trimethylvaleryl)piperidine involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in affecting cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
1-(3-Oxo-2,2,4-trimethylvaleryl)piperidine can be compared with other similar compounds, such as:
1-(3-Oxo-2,2,4-trimethylvaleryl)pyrrolidine: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.
1-(3-Oxo-2,2,4-trimethylvaleryl)morpholine: Contains a morpholine ring, which may impart different chemical and biological properties.
1-(3-Oxo-2,2,4-trimethylvaleryl)piperazine:
Properties
CAS No. |
73790-84-8 |
|---|---|
Molecular Formula |
C13H23NO2 |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
2,2,4-trimethyl-1-piperidin-1-ylpentane-1,3-dione |
InChI |
InChI=1S/C13H23NO2/c1-10(2)11(15)13(3,4)12(16)14-8-6-5-7-9-14/h10H,5-9H2,1-4H3 |
InChI Key |
SLTCQIMTEMTYEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(C)(C)C(=O)N1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[(Pentan-2-yl)amino]cyclohexan-1-ol](/img/structure/B12089640.png)
![Thieno[3,4-b]thiophene-2-carboxylic acid, 4-bromo-6-formyl-, 2-ethylhexyl ester](/img/structure/B12089650.png)
![2-Mercaptobenzo[D]oxazole-7-carboxylic acid](/img/structure/B12089656.png)
![[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 2-[[[(2S)-1-[(1,1-dimethylethoxy)carbonyl]-2-pyrrolidinyl]carbonyl]amino]-](/img/structure/B12089657.png)

![20-(3-chloropropyl)-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione](/img/structure/B12089668.png)

